(5-Bromo-2,4-difluorophenyl)methanol
Overview
Description
(5-Bromo-2,4-difluorophenyl)methanol: is an organic compound with the molecular formula C7H5BrF2O. It is characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a hydroxymethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Bromo-2,4-difluorophenyl)methanol typically involves the bromination and fluorination of a phenyl ring followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 2,4-difluorophenylboronic acid with bromine in the presence of a palladium catalyst to form 5-bromo-2,4-difluorophenylboronic acid. This intermediate is then subjected to a reduction reaction using sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (5-Bromo-2,4-difluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 5-bromo-2,4-difluorobenzaldehyde or 5-bromo-2,4-difluorobenzoic acid.
Reduction: Formation of 2,4-difluorophenylmethanol.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: (5-Bromo-2,4-difluorophenyl)methanol is used as a building block in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions such as Suzuki-Miyaura coupling .
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives may exhibit various biological activities, such as antiviral, anticancer, or anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may also find applications in the development of agrochemicals and polymers .
Mechanism of Action
The mechanism of action of (5-Bromo-2,4-difluorophenyl)methanol depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved would depend on the nature of the derivative and its intended use .
Comparison with Similar Compounds
2,4-Difluorophenylmethanol: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-fluorophenylmethanol: Contains only one fluorine atom, which may affect its chemical properties and biological activity.
5-Bromo-2,4-dichlorophenylmethanol:
Uniqueness: (5-Bromo-2,4-difluorophenyl)methanol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which imparts distinct electronic and steric effects. These effects influence its reactivity and make it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
(5-bromo-2,4-difluorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-2,11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMCKSZOHXHRIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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